Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
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Overview
Description
Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further substituted with a fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine through the reaction of 2-fluoroaniline with piperazine under controlled conditions.
Coupling with Pyridine Derivative: The next step involves coupling the 4-(2-fluorophenyl)piperazine with a pyridine-3-carboxylate derivative. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylate group with isopropanol (propan-2-ol) to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug discovery and development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Propan-2-yl 6-[4-(2-bromophenyl)piperazin-1-yl]pyridine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest in drug development.
Biological Activity
Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, synthesizing data from various studies, including its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a piperazine moiety and a fluorophenyl group, contributing to its unique pharmacological properties.
Research indicates that compounds containing the piperazine moiety exhibit significant interactions with neurotransmitter systems. Specifically, derivatives of piperazine have been shown to modulate serotonin and dopamine receptors, which are crucial in treating various psychiatric disorders and neurodegenerative diseases .
Inhibitory Activity
A study evaluating similar compounds found that derivatives with the 2-fluorophenyl substitution exhibited potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. The most potent inhibitor in the study had an IC50 value of 0.013 µM, showcasing the potential for these compounds in managing conditions like depression and Parkinson's disease .
Cytotoxic Effects
The cytotoxicity of related compounds was assessed using L929 fibroblast cell lines. One derivative caused complete cell death at higher concentrations (50 µM and above), while another showed no significant cytotoxicity at any tested dose. This suggests that structural modifications can significantly influence the therapeutic window of these compounds .
Neuropharmacological Applications
In a study focused on the neuropharmacological effects of piperazine derivatives, it was found that certain modifications enhanced binding affinity to serotonin receptors. This could lead to improved treatments for anxiety and mood disorders. The specific activity of this compound remains to be fully elucidated but suggests promising avenues for further research .
Cancer Therapy
Recent investigations into piperazine derivatives have highlighted their potential in cancer therapy. One study demonstrated that a structurally similar compound induced apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. The mechanism involved enhanced interaction with cellular targets due to structural complexity, indicating that this compound may also exhibit similar anticancer properties .
Data Summary
Study | Activity | IC50/EC50 Values | Remarks |
---|---|---|---|
Study on MAO Inhibition | MAO-B Inhibitor | 0.013 µM (most potent) | Significant therapeutic potential for mood disorders |
Cytotoxicity Assessment | L929 Cell Line | IC50 = 120.6 µM (non-cytotoxic) | Indicates safety profile at low concentrations |
Cancer Cell Study | Apoptosis Induction | Not specified | Shows promise for cancer treatment |
Properties
IUPAC Name |
propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-7-8-18(21-13-15)23-11-9-22(10-12-23)17-6-4-3-5-16(17)20/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBULXQOJUCQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.